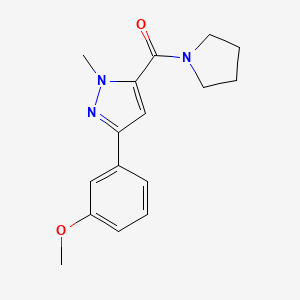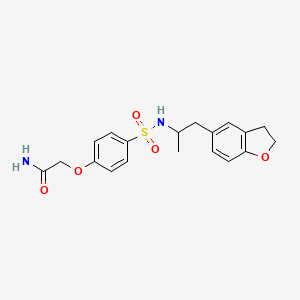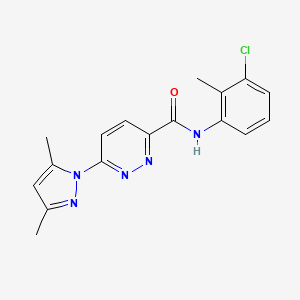
4-chloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic acids or amines. For instance, the synthesis of a pyrazolo[3,4-b]pyridine derivative was achieved in nine steps starting from 2,6-difluorobenzoic acid . This suggests that the synthesis of 4-chloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide could also involve multiple steps, possibly starting from a chlorinated benzoic acid and incorporating the tetrahydro-2H-pyran moiety through subsequent reactions.
Molecular Structure Analysis
X-ray powder diffractometry, infrared spectroscopy, and NMR spectroscopy are common techniques used to characterize the molecular structure of amide compounds . These techniques can provide information on the polymorphic forms of a compound, as well as its functional groups and molecular conformation. The presence of different functional groups such as N-H, O-H, and C=O in the compound's structure can be identified through their characteristic absorption bands in IR spectroscopy .
Chemical Reactions Analysis
Amide compounds can undergo various chemical reactions depending on their functional groups. For example, N-oxides and N-acyl derivatives can react with diketones to form substituted ethanes or pyrazoles . This indicates that the compound may also participate in similar reactions, potentially leading to the formation of new heterocyclic structures or other derivatives through nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amide compounds can be influenced by their molecular structure. Polymorphism can affect the thermal stability and melting points of these compounds, as seen in the different thermal behaviors of the alpha and beta forms of a related compound . The thermodynamic stability of these forms can be assessed through thermal analysis. Additionally, the presence of chloro and hydroxy groups in the compound's structure could influence its solubility, reactivity, and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with structural elements similar to "4-chloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" have been synthesized and evaluated for biological activities. For instance, the study by Tengler et al. (2013) synthesized a series of substituted carbamates, demonstrating potential as antimycobacterials against mycobacterial species, indicating a promising avenue for antimicrobial research (Tengler et al., 2013).
Practical Synthesis and Antagonist Activities
Research on the synthesis of complex molecules featuring pyran units has shown practical methods for creating compounds with significant biological activities. A study by Ikemoto et al. (2005) highlighted the synthesis of an orally active CCR5 antagonist, showcasing a methodology that might be applicable to the synthesis and application of "this compound" in medicinal chemistry (Ikemoto et al., 2005).
Antimicrobial Activities
Compounds structurally related to the compound have been evaluated for their antimicrobial properties. G. Naganagowda and A. Petsom (2011) synthesized 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, showcasing their potential in antimicrobial activity studies. This highlights the possibility of exploring similar applications for "this compound" (Naganagowda & Petsom, 2011).
Eigenschaften
IUPAC Name |
4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c16-13-3-1-12(2-4-13)15(19)17-8-5-14(18)11-6-9-20-10-7-11/h1-4,11,14,18H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCUHQTOAJOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)

![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)



![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)


